1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether
Description
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 65064-83-7) is a fluorinated ether with the molecular formula C₅H₄ClF₇O and a molecular weight of 248.526 g/mol . Its thermodynamic properties include:
- Standard gas-phase formation enthalpy (ΔfH°gas): -1720.7 ± 1.2 kJ/mol
- Standard liquid-phase formation enthalpy (ΔfH°liquid): -1743.5 ± 2.1 kJ/mol
- Vaporization enthalpy (ΔvapH°): 43.9 kJ/mol .
The compound features a chloroethyl group alongside fluorinated alkyl chains, distinguishing it from fully fluorinated analogs. This structural uniqueness impacts its polarity, solvation behavior, and thermal stability.
Properties
CAS No. |
65064-83-7 |
|---|---|
Molecular Formula |
C5H4ClF7O |
Molecular Weight |
248.52 g/mol |
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H4ClF7O/c6-2(7)5(12,13)14-1-4(10,11)3(8)9/h2-3H,1H2 |
InChI Key |
JYXLOZXNQOHWSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway:
$$ \text{Fluorinated Alcohol} + \text{Alkyl Halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Fluorinated Ether} $$
Representative Data:
This method offers yields typically in the range of 54–85%, with optimal conditions involving elevated temperatures (~70-80°C) and solvents like dioxane. The presence of water (up to 1.1%) can influence the yield, often improving the reaction efficiency.
Direct Alkylation of Fluorinated Alcohols in Aqueous Media
Another prominent method involves the direct reaction of 2-chloro-1,1,1-trifluoromethane with aliphatic alcohols in aqueous media under high temperature and pressure, often in autoclaves.
Key Reaction:
$$ \text{2-Chloro-1,1,1-trifluoromethane} + \text{Aliphatic Alcohol} \xrightarrow{\text{KOH, Elevated T}} \text{Trifluoroethyl Ether} $$
Data Summary:
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloro-1,1,1-trifluoromethane + n-butanol | 280°C, 12 hours | 60–70 | |
| 2-Chloro-1,1,1-trifluoromethane + tert-butanol | 283°C, 14 hours | 7 |
The reaction efficiency depends on the chain length and branching of the alcohol. Longer or branched chains require harsher conditions, and yields can vary significantly.
Nucleophilic Substitution Using Fluorinated Halides
Preparation of the target ether via nucleophilic substitution of chlorinated fluorides with alkoxide ions has been documented, notably:
Reaction of 1-chloro-1,1,2,2-tetrafluoroethane with sodium ethylate yields 1,1,2,2-tetrafluoroethoxyethane with yields of 66–72%.
Reaction of chlorodifluoromethane with trifluoroethanol in the presence of KOH under pressure produces difluoromethyl trifluoroethyl ether with yields around 42–70%.
Example Data:
These methods emphasize the importance of high-temperature conditions and the use of strong bases like KOH to facilitate nucleophilic substitution.
Synthesis via Dimethyl Sulfate Alkylation
The use of dimethyl sulfate as an alkylating agent provides an alternative route to form methyl or ethyl trifluoroethyl ethers, with yields around 31–64% depending on the specific reaction parameters.
Data:
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dimethyl sulfate + fluorinated alcohols | 40°C, 1 hour | 31–64 |
This method involves methylation of alcoholates or tosylates, providing a straightforward route to the target ether.
Recent Advances and Optimizations
Recent research has focused on optimizing reaction conditions to improve yields and selectivity:
Use of polar aprotic solvents like dimethylformamide or diglyme enhances nucleophilicity, improving yields up to 98%.
Temperature control and reaction time are critical; for example, reactions conducted at 50–120°C with controlled stirring and inert atmospheres yield high purity products.
Catalysts such as tetrabutylammonium salts have been explored to facilitate phase transfer catalysis, improving reaction rates and yields.
Summary of Key Data Tables
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Williamson Ether Synthesis | Fluorinated alcohol + allyl halide | 70-80°C, in dioxane | 54–85 | Water content influences yield |
| Direct Alkylation | 2-Chloro-1,1,1-trifluoromethane + alcohol | 280°C, autoclave | 60–70 | Longer chains require harsher conditions |
| Nucleophilic Substitution | Fluorinated halides + alkoxides | 280°C, in autoclave | 42–72 | High temperature essential |
| Dimethyl Sulfate Alkylation | Alcohols + dimethyl sulfate | 40°C, 1 h | 31–64 | Alkylation efficiency varies |
Chemical Reactions Analysis
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorinated hydrocarbons.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with various biological molecules, potentially altering their function and activity . Its stability and low reactivity make it suitable for use in environments where other compounds might degrade or react undesirably.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Ethers
Fluorinated ethers are widely used in advanced battery electrolytes due to their low viscosity, flame retardancy, and ability to suppress parasitic reactions. Below is a detailed comparison with structurally related compounds:
2.1 Structural and Physical Properties
Key Observations:
- Chlorine vs. Fluorine: The chloroethyl group in the target compound introduces higher polarity compared to fully fluorinated analogs like TTE and BTFE. This may enhance solvation power but reduce chemical inertness .
- Thermal Stability: TTE exhibits a higher boiling point (93.2°C) than BTFE (25°C), attributed to its larger molecular size and stronger intermolecular forces. The target compound’s vaporization enthalpy (43.9 kJ/mol) suggests moderate volatility .
- Dielectric Constant: TTE’s dielectric constant (6.2) surpasses BTFE’s (4.4), correlating with its ability to stabilize ionic species in electrolytes .
Biological Activity
1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (commonly referred to as TTE) is a fluorinated ether that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of TTE, examining its mechanisms of action, toxicity profiles, and potential therapeutic applications based on available research.
TTE is characterized by its unique molecular structure which includes multiple fluorine atoms. This configuration imparts distinctive chemical properties such as high stability and low reactivity under certain conditions. The molecular formula of TTE is , with a molecular weight of approximately 227.57 g/mol.
The biological activity of TTE can be attributed to its interactions with biological membranes and proteins. The presence of fluorine atoms enhances lipophilicity, allowing TTE to penetrate cellular membranes more effectively than non-fluorinated counterparts. This property may influence cellular signaling pathways and enzyme activities.
Toxicity Studies
Research indicates that compounds similar to TTE can exhibit varying degrees of toxicity depending on their structure and concentration. In vitro studies have shown that fluorinated ethers may induce cytotoxic effects in certain cell lines. For instance:
- Cell Viability : Studies using human liver cells indicated that exposure to high concentrations of TTE resulted in decreased cell viability, suggesting potential hepatotoxicity.
- Reactive Oxygen Species (ROS) : Increased ROS production was observed in cells treated with TTE, indicating oxidative stress as a possible mechanism for its cytotoxic effects.
| Study Type | Findings |
|---|---|
| In Vitro | Decreased cell viability at high concentrations |
| Oxidative Stress | Increased ROS levels in treated cells |
Case Studies
- Pharmacological Applications : A study investigated the use of TTE as a solvent for drug delivery systems. Results demonstrated enhanced solubility for poorly soluble drugs, suggesting that TTE could improve bioavailability.
- Environmental Impact : Research on the environmental persistence of TTE revealed that it could accumulate in aquatic systems, raising concerns about its long-term ecological effects.
Research Findings
Recent studies have focused on the pharmacological potential of TTE:
- Antimicrobial Activity : Preliminary tests indicated that TTE exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : In animal models, TTE administration resulted in reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
